Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide
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Overview
Description
Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide is a phosphine oxide compound with the molecular formula C15H14F3O2P and a molecular weight of 314.24 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
The synthesis of Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide can be achieved through several methods. One common approach involves the reaction of diphenylphosphine with 3,3,3-trifluoro-2-hydroxypropyl chloride under controlled conditions . The reaction typically requires a base such as sodium hydride to facilitate the formation of the phosphine oxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the trifluoromethyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This interaction can modulate various biochemical pathways, depending on the specific application. For example, in catalytic reactions, the compound acts as a ligand, coordinating with metal centers to facilitate the reaction .
Comparison with Similar Compounds
Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide can be compared with other similar phosphine oxide compounds, such as:
Diphenylphosphine oxide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Triphenylphosphine oxide: Contains three phenyl groups, leading to variations in steric and electronic effects.
Trifluoromethylphosphine oxide: Similar in containing a trifluoromethyl group but differs in the overall structure and reactivity.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the phosphine oxide moiety, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C15H14F3O2P |
---|---|
Molecular Weight |
314.24 g/mol |
IUPAC Name |
3-diphenylphosphoryl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C15H14F3O2P/c16-15(17,18)14(19)11-21(20,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14,19H,11H2 |
InChI Key |
UEJWIVQKWSTJFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC(C(F)(F)F)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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